Decahydronaphthalen-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydronaphthalen-1-amine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the catalytic hydrogenation of naphthalene in the presence of ammonia can yield this compound. The reaction typically requires high pressure and temperature, along with a suitable catalyst such as platinum or palladium.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of naphthalene using a continuous flow reactor. This method allows for better control over reaction conditions and yields. The process involves the use of a metal catalyst and hydrogen gas under elevated temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amines, although this is less common due to its already saturated nature.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. For example, reaction with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts such as platinum or palladium.
Substitution: Alkyl halides, acid chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives such as naphthalenone.
Reduction: More saturated amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Decahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of decahydronaphthalen-1-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways. Detailed studies are required to fully elucidate its mechanism of action and the specific pathways involved.
Comparison with Similar Compounds
Decahydronaphthalene: A fully hydrogenated derivative of naphthalene, similar in structure but lacking the amine group.
Naphthylamine: An aromatic amine derived from naphthalene, differing in its unsaturated ring structure.
Uniqueness: Decahydronaphthalen-1-amine is unique due to its fully saturated bicyclic structure combined with an amine group. This combination imparts distinct chemical properties, making it valuable for specific applications where stability and reactivity are required.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCURQHDMKQNLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993333 | |
Record name | Decahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-95-5 | |
Record name | Decahydro-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC30288 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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